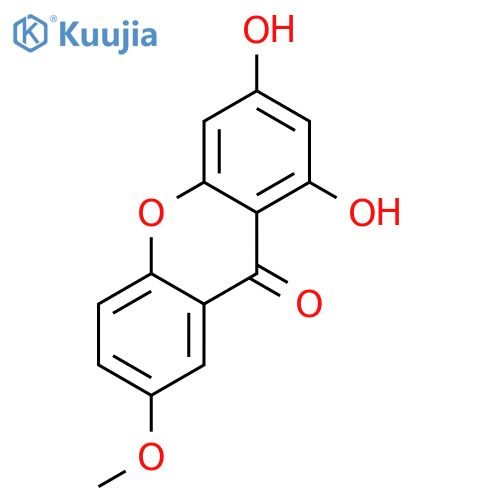Cas no 491-64-5 (isogentisin)

isogentisin structure
商品名:isogentisin
isogentisin 化学的及び物理的性質
名前と識別子
-
- isogentisin
- 1,3-Dihydroxy-7-methoxy-9H-xanthen-9-one
- 1,3-Dihydroxy-7-methoxy-xanthen-9-on
- 1,3-dihydroxy-7-methoxy-xanthen-9-one
- 1,3-Dihydroxy-7-methoxyxanthon
- 1,3-Dihydroxy-7-methoxyxanthon,Isogentisin
- 1,3-dihydroxy-7-methoxyxanthone
- AC1NQYSJ
- BRN 0258402
- CCRIS 3969
- isogentisine
- SureCN6907196
- Xanthen-9-one, 1,3-dihydroxy-7-methoxy-
- DTXSID00197686
- Iso-gentisin
- 9H-Xanthen-9-one, 1,3-dihydroxy-7-methoxy- (9CI)
- HMS3468B12
- FT-0777989
- MFCD00210570
- EN300-302986
- CHEBI:6017
- 1,3-Dihydroxy-7-methoxyxanthen-9-one
- Q27106981
- 1,3-dihydroxy-7-methoxy-xanthone
- 1,3-Dihydroxy--7-methoxyxanthone
- CHEMBL4163822
- BRN0258402
- AKOS004938956
- 491-64-5
- UNII-JPC53Q6QYC
- SCHEMBL6907196
- NS-03958
- 9H-Xanthen-9-one, 1,3-dihydroxy-7-methoxy-
- CS-0067640
- JPC53Q6QYC
- F88002
- BB 0262113
- 1,3-Dihydroxy 7-methoxyxanthone
- STL466246
- DTXCID60120177
- 9H-Xanthen-9-one, 1,3-dihydroxy-7-methoxy-(9CI)
-
- MDL: MFCD00210570
- インチ: InChI=1S/C14H10O5/c1-18-8-2-3-11-9(6-8)14(17)13-10(16)4-7(15)5-12(13)19-11/h2-6,15-16H,1H3
- InChIKey: FVIYCYAHKMJVJK-UHFFFAOYSA-N
- ほほえんだ: COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O
計算された属性
- せいみつぶんしりょう: 258.0528
- どういたいしつりょう: 258.053
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 76A^2
- 互変異性体の数: 12
じっけんとくせい
- 密度みつど: 1.48
- ゆうかいてん: Not available
- ふってん: 519.4°C at 760 mmHg
- フラッシュポイント: 205°C
- 屈折率: 1.68
- PSA: 75.99
- LogP: 2.36600
- じょうきあつ: Not available
isogentisin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
isogentisin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-302986-1.0g |
1,3-dihydroxy-7-methoxy-9H-xanthen-9-one |
491-64-5 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
| OTAVAchemicals | 3460095-100MG |
1,3-dihydroxy-7-methoxy-9H-xanthen-9-one |
491-64-5 | 95% | 100MG |
$150 | 2023-07-05 | |
| TRC | I213790-2.5mg |
Isogentisin |
491-64-5 | 2.5mg |
$ 130.00 | 2022-06-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83239-10MG |
Isogentisin |
491-64-5 | 10mg |
¥3356.35 | 2024-12-26 | ||
| Chemenu | CM520944-1g |
1,3-Dihydroxy-7-methoxy-9H-xanthen-9-one |
491-64-5 | 95% | 1g |
$*** | 2023-05-30 | |
| 1PlusChem | 1P00DILG-1g |
isogentisin |
491-64-5 | 95% | 1g |
$249.00 | 2024-05-01 | |
| OTAVAchemicals | 3460095-250MG |
1,3-dihydroxy-7-methoxy-9H-xanthen-9-one |
491-64-5 | 95% | 250MG |
$200 | 2023-07-05 | |
| PhytoLab | 83239-50mg |
Isogentisin |
491-64-5 | ≥ 90.0 % | 50mg |
€639 | 2023-10-25 | |
| TargetMol Chemicals | T32208-25mg |
Isogentisin |
491-64-5 | 25mg |
¥ 7600 | 2024-07-23 | ||
| A2B Chem LLC | AG29828-1g |
1,3-Dihydroxy-7-methoxy-9H-xanthen-9-one |
491-64-5 | 95% | 1g |
$200.00 | 2024-04-19 |
isogentisin 関連文献
-
J. E. Atkinson,P. Gupta,J. R. Lewis Chem. Commun. (London) 1968 1386
-
2. Biogenesis of xanthones in Gentiana luteaPadma Gupta,John R. Lewis J. Chem. Soc. C 1971 629
-
J. E. Atkinson,J. R. Lewis J. Chem. Soc. C 1969 281
-
4. Extractives from Guttiferae. Part XXIII. An unambiguous synthesis of 6-deoxyjacareubin and related 3,3- and 1,1-dimethylallyl and annulated xanthonesH. D. Locksley,A. J. Quillinan,F. Scheinmann J. Chem. Soc. C 1971 3804
-
5. Xanthones. Part IV. A new synthesis of hydroxyxanthones and hydroxybenzophenonesP. K. Grover,G. D. Shah,R. C. Shah J. Chem. Soc. 1955 3982
491-64-5 (isogentisin) 関連製品
- 703-23-1(2-Hydroxy-6-methoxyacetophenone)
- 131-57-7(Oxybenzone)
- 1641-17-4(Mexenone)
- 90-47-1(Xanthone)
- 832-58-6(2',4',6'-Trimethoxyacetophenone)
- 1214-24-0(3,6-Dihydroxy-9H-xanthen-9-one)
- 2040-04-2(2',6'-Dimethoxyacetophenone)
- 1201-38-3(2',5'-Dimethoxyacetophenone)
- 3722-51-8(Sieber Linker)
- 829-20-9(2',4'-Dimethoxyacetophenone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:491-64-5)isogentisin

清らかである:99%
はかる:1g
価格 ($):224
atkchemica
(CAS:491-64-5)isogentisin

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ